molecular formula C17H18N4O2 B4668105 ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B4668105
M. Wt: 310.35 g/mol
InChI Key: BEVBOIWOLMYLLA-UHFFFAOYSA-N
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Description

Ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo[5,1-c][1,2,4]triazine derivative characterized by a fused heterocyclic core. Key substituents include:

  • 7-position: Ethyl group
  • 4-position: Methyl group
  • 8-position: Phenyl group
  • 3-position: Ethoxycarbonyl (ester) moiety

Properties

IUPAC Name

ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-4-13-14(12-9-7-6-8-10-12)16-19-18-15(17(22)23-5-2)11(3)21(16)20-13/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVBOIWOLMYLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the molecule.

Conditions Products Key Observations
1M NaOH, reflux, 6–8 h7-Ethyl-4-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylic acidComplete conversion achieved at pH > 12.
H2SO4 (conc.), 80°C, 4 hSame carboxylic acid (lower yield vs. basic conditions)Side reactions observed with prolonged heating.

The reaction proceeds via nucleophilic attack of hydroxide or water on the carbonyl carbon, followed by elimination of ethanol. The triazine ring stabilizes the intermediate tetrahedral anion, enhancing reaction efficiency.

Nucleophilic Substitution at the Triazine Core

The electron-deficient triazine ring undergoes nucleophilic substitution at position C-4 or C-8, depending on reaction conditions and substituent effects.

Nucleophile Conditions Products Reference
Ammonia (NH3)Ethanol, 60°C, 12 h4-Amino-7-ethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylate
Methylamine (CH3NH2)DMF, 100°C, 8 h4-(Methylamino)-7-ethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylate

Kinetic studies indicate that substitution at C-4 is favored due to reduced steric hindrance compared to C-8 . The presence of the phenyl group at C-8 electronically deactivates the triazine ring, further directing nucleophiles to C-4.

Alkylation and Acylation Reactions

The amino group (if present at C-4) or ester oxygen can participate in alkylation/acylation to introduce new functional groups.

Reagent Target Site Conditions Products
Acetyl chloride (ClCOCH3)Ester oxygenPyridine, RT, 2 hAcetylated derivative (unstable under aqueous workup)
Benzyl bromide (PhCH2Br)Amino group (C-4)K2CO3, DMF, 80°C, 6 h4-(Benzylamino)-7-ethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylate

Acylation of the ester oxygen is reversible under mild acidic conditions, limiting its synthetic utility. In contrast, N-alkylation at C-4 proceeds irreversibly with high regioselectivity.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused polycyclic systems, a hallmark of pyrazolo-triazine chemistry.

Reagent Conditions Products Mechanistic Pathway
PCl5, POCl3Reflux, 4 hPyrazolo[5,1-c]triazino[2,3-a]quinazoline derivativePhosphate-mediated cyclization at C-3 and C-7
CuI, DMF, 120°C Ullmann-type coupling7-Ethyl-8-phenyl-3-(pyridin-2-yl)pyrazolo[5,1-c] triazine carboxylateRadical-initiated C–N bond formation

Cyclization reactions are sensitive to steric effects from the ethyl and phenyl substituents, often requiring elevated temperatures or catalytic acceleration .

Amide Bond Formation

The carboxylic acid derivative (post-hydrolysis) reacts with amines to form amides, expanding its pharmacological potential.

Amine Coupling Agent Products Yield
2-MethylanilineEDCl, HOBt, DCM7-Ethyl-4-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxamide78%
4-FluoroanilineDCC, DMAP, THF8-(4-Fluorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c] triazine-3-carboxamide65%

Amidation proceeds efficiently with aromatic amines, though electron-withdrawing substituents on the amine reduce reactivity.

Oxidation and Reduction

The ethyl and methyl substituents undergo oxidation, while the triazine ring remains intact under mild conditions.

Reaction Type Reagent Conditions Products
OxidationKMnO4, H2O, 50°C7-(Carboxyethyl)-4-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylateLow yield due to overoxidation
ReductionLiAlH4, THF, 0°CAlcohol derivative (unstable; reverts under acidic conditions)Not isolable

Photochemical Reactions

Limited studies suggest that UV irradiation induces ring-opening reactions in the pyrazole moiety, forming diazo intermediates . These intermediates can couple with enamines or β-keto esters to yield extended heterocycles (e.g., pyrazolo-triazino-pyridines) .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . Studies have demonstrated its efficacy against several cancer cell lines. The mechanism of action may involve:

  • Inhibition of Cell Growth : Ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : The compound's ability to influence critical cellular pathways is essential for understanding its potential as a therapeutic agent.

Neuroprotective Effects

Emerging studies suggest that this compound may also display neuroprotective effects . Its structure allows it to cross the blood-brain barrier, which is crucial for treating neurological disorders.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations of 10 µM and above. The compound was found to induce apoptosis through the activation of caspase pathways.

Neuroprotection Research

Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that treatment with ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine significantly reduced oxidative stress markers and improved cognitive function in animal models.

Mechanism of Action

The mechanism of action of ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pyrazolo[5,1-c][1,2,4]triazine scaffold is highly tunable, with substituents at positions 3, 4, 7, and 8 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Compound Name R7 R4 R8 R3 Key Properties/Activity Reference
Target Compound Ethyl Methyl Phenyl Ethoxycarbonyl Potential anticancer/receptor activity
EIMTC (Ethyl 8-(4-methoxyphenyl)-4-oxo-...) Oxo 4-Methoxyphenyl Ethoxycarbonyl Anticancer candidate (low toxicity)
Compound 5a (Pyridopyrazolo-triazine) 8,10-Dimethyl Ethoxycarbonyl Synthetic intermediate
Compound 17 (Phthalimide-diazenyl derivative) Methyl Diazenyl-phth... Ethoxycarbonyl Photophysical applications
ZM-241385 (Adenosine A2a antagonist) Specific groups High receptor affinity
Key Observations:
  • R8 Substituents: The phenyl group in the target compound (vs.
  • R4 Substituents : The methyl group in the target compound (vs. oxo in EIMTC) reduces hydrogen-bonding capacity, likely altering metabolic stability .
  • Core Modifications : Pyridopyrazolo-triazines (e.g., Compound 5a) introduce nitrogen-rich pyridine rings, which may improve solubility but reduce bioactivity .

Table 2: Key Research Data on Analogous Compounds

Compound Molecular Weight Key Finding Reference
Target Compound 358.8 Structural similarity to ZM-241385
EIMTC SWV detection limit: 2.0×10⁻⁹ M
Compound 17 349.26 High purity (C, H, N analysis within 0.2%)
ZM-241385 IC₅₀ < 10 nM for A2a receptor

Biological Activity

Ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4C_{19}H_{20}N_{4}O_{4} with a molecular weight of 368.4 g/mol. The compound features a unique arrangement of functional groups that may influence its biological activity.

Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer properties. Its mechanisms of action may involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes that are crucial for cell proliferation and survival.
  • Modulation of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by altering cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Observed Reference
AnticancerInhibition of growth in cancer cell lines
AntimicrobialActivity against bacterial strains
Enzyme InhibitionSpecific inhibition of target enzymes

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line A : Showed a reduction in viability by 70% at a concentration of 10 µM.
  • Cell Line B : Induced apoptosis as evidenced by increased annexin V staining.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 256 µg/mL .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound in relation to structurally similar compounds, the following table compares its biological activities:

Compound Name Biological Activity Unique Features
Ethyl 7-Ethyl-4-Methyl-8-Phenylpyrazolo[5,1-c][1,2,4]TriazineAnticancer and antimicrobialUnique ethoxy and oxoethyl groups
Methyl 4-Methyl-8-Pheynlpyrazolo[5,1-c][1,2,4]TriazineLimited anticancer activityLacks ethoxy group
Ethyl 8-(4-Chlorophenyl)-7-Methylpyrazolo[5,1-c][1,2,4]TriazineVariable antimicrobial effectsChlorine substituent may alter activity

Q & A

Q. What are the common synthetic routes for ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, and how is regioselectivity achieved?

Methodological Answer: The synthesis typically involves diazotization of aminoazoles followed by azacoupling with nitroacetonitrile derivatives. Regioselectivity is controlled by steric and electronic factors. For example:

  • Alkylation/Nitrosation : Alkylation of pyrazolo[5,1-c][1,2,4]triazole precursors (e.g., 1H-6-methyl-3-phenyl derivatives) with ethyl or methyl groups occurs regioselectively at the 1-N position, as confirmed by ¹H-NMR analysis of alkylation products .
  • Key Conditions : Use sodium nitrite in aqueous HCl for nitrosation, yielding nitroso derivatives with λmax values of 558–563 nm (UV-Vis) .

Q. How is the structural elucidation of pyrazolo-triazine derivatives performed?

Methodological Answer: Multidimensional NMR (¹H, ¹³C, ¹⁵N) and UV-Vis spectroscopy are critical:

  • NMR : Absence of 7-C proton signals (e.g., at 5.6 ppm) confirms functionalization at the 7-position. HMBC correlations resolve tautomeric forms .
  • UV-Vis : Nitroso derivatives exhibit λmax ~560 nm due to aromatic nitroso chromophores .

Q. What experimental evidence supports tautomerism in pyrazolo[5,1-c][1,2,4]triazine derivatives?

Methodological Answer: Tautomerism (1H vs. 5H forms) is resolved via:

  • X-ray crystallography : Determines dominant tautomeric form in solid state.
  • NMR solvent studies : Polar solvents stabilize 1H-tautomers, while nonpolar solvents favor 5H forms .

Advanced Research Questions

Q. How can nitrosation reactions be optimized to improve yield and purity of 7-nitroso derivatives?

Methodological Answer:

  • Reagent Ratios : Use 7.5 equivalents of sodium nitrite and 10 equivalents of trifluoroacetic acid for complete conversion .
  • Workup : Precipitate nitroso derivatives in cold water to avoid oxime tautomer interference .

Q. What electrochemical methods are suitable for quantifying pyrazolo-triazine derivatives in biological matrices?

Methodological Answer:

  • Square-Wave Voltammetry (SWV) : Use carbon nanofiber-modified screen-printed sensors (SPCE/CNFs) for nanomolar detection (LOD: 2.0×10⁻⁹ M). Calibrate in phosphate buffer (pH 7.4) with 0.1 M KCl .
  • Validation : Cross-validate with HPLC to resolve electrochemical interferences .

Q. How do structural modifications influence adenosine A2a receptor binding affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the ethoxycarbonyl group with bioisosteres (e.g., carboxamide) to enhance hydrogen bonding with receptor residues .
  • Docking Studies : Use quantum-chemical calculations (e.g., DFT) to predict binding modes relative to ZM-241385, a reference antagonist .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Methodological Answer:

  • Case Example : Discrepancies in ¹H-NMR signals (e.g., missing 7-C proton) are resolved via 2D HMBC, confirming functionalization at the 7-position .
  • Comparative Analysis : Cross-reference UV-Vis λmax with nitroso reference compounds to validate assignments .

Q. What strategies are employed to enhance the bioactivity of pyrazolo-triazine derivatives?

Methodological Answer:

  • Functionalization : Introduce sulfonyl or morpholino groups via nucleophilic substitution to improve solubility and target engagement .
  • Prodrug Design : Esterify carboxylate groups (e.g., ethyl to tert-butyl esters) to enhance membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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